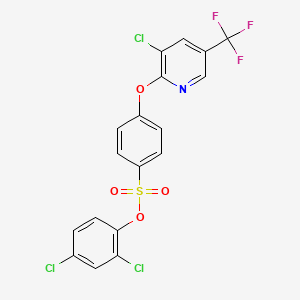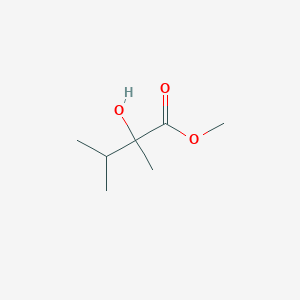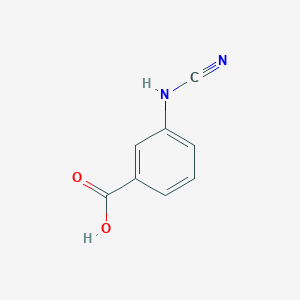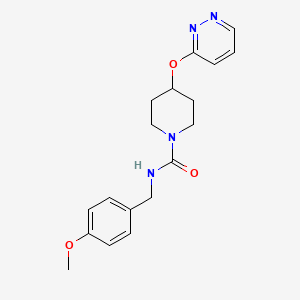
2,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is a useful research compound. Its molecular formula is C18H9Cl3F3NO4S and its molecular weight is 498.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optics and Crystal Structures
- Nonlinear Optical Properties : Research shows that derivatives of benzenesulfonate, such as phenylethynylpyridinium derivatives, exhibit significant properties in nonlinear optics. These derivatives demonstrate strong second-order nonlinear optical coefficients, making them promising for optical applications (Umezawa et al., 2005).
- Crystal Structural Analysis : Studies on various derivatives, including isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, reveal important insights into crystal structures and dimeric motifs that influence the material's properties. These structural details are crucial for understanding and manipulating material properties for specific scientific applications (De Souza et al., 2015).
Chemical Synthesis and Catalysis
- Synthesis of Complex Compounds : Research into the synthesis and properties of various substituted benzenesulfonates has led to the development of efficient methods for creating complex chemical structures. These methods are vital in synthesizing new chemical entities with potential applications in various fields (Singh et al., 1991).
- Catalysis in Alcohol Oxidation : Sulfonated Schiff base copper(II) complexes, which can be derived from similar compounds, have shown efficiency and selectivity as catalysts in alcohol oxidation. This application is significant in chemical synthesis and industrial processes (Hazra et al., 2015).
Environmental and Agricultural Applications
- Pest Control in Agriculture : Derivatives of benzenesulfonates have been used in the development of substances for pest control in agriculture. Studies on substituted benzamides, related to benzenesulfonates, show effectiveness in reducing progeny in pests like boll weevils, suggesting potential applications in pest management strategies (Haynes, 1987).
- Herbicide Effectiveness : Some benzenesulfonate derivatives, such as oxyfluorfen, have been observed to have a strong bleaching effect on microalgae, leading to the destruction of carotenoids and chlorophylls. This property can be harnessed in developing effective herbicides (Kunert & Böger, 1981).
Zukünftige Richtungen
The future directions for this compound would depend on its applications. Trifluoromethylpyridine derivatives are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It’s expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3F3NO4S/c19-11-1-6-16(14(20)8-11)29-30(26,27)13-4-2-12(3-5-13)28-17-15(21)7-10(9-25-17)18(22,23)24/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFCRDTZRDSURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3000179.png)
![3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B3000180.png)
![N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B3000182.png)

![2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3000184.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3000187.png)



![2-bromo-4,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3000193.png)


